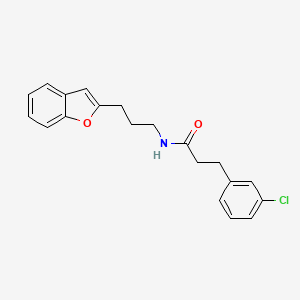

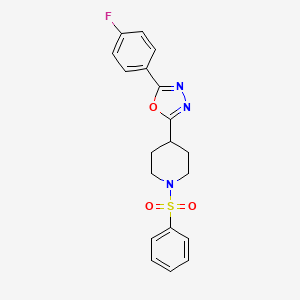

![molecular formula C20H21N3O2 B2763389 Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate CAS No. 1207031-79-5](/img/structure/B2763389.png)

Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate, commonly known as DMQX, is a synthetic compound that has been widely used in scientific research. It belongs to the quinoxaline family and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

One area of research involves the synthesis and structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, highlighting the methodologies for creating complex quinoline derivatives. These compounds are obtained through reactions involving amino-cyclohexenone and acyl(aroyl)pyruvic acids, with X-ray structural analysis providing insights into their molecular configurations (Rudenko et al., 2012).

Antitumor Potential

Research into the antitumor properties of phenyl-substituted quinoline derivatives, focusing on their DNA-intercalating abilities, has been conducted. These studies aim to identify compounds with lower DNA association constants but effective antitumor activity, contributing to the development of new cancer treatments (Atwell et al., 1989).

Amination in Derivatives

Investigations into the amination of 4-chloro-2-phenylquinoline derivatives using amide solvents have been explored. The study examines how different amide solvents affect the amination process, offering insights into synthetic chemistry techniques (Tsai et al., 2008).

Antimicrobial Activity

The synthesis and characterization of Schiff base supramolecular complexes and their metal counterparts have been studied for their antimicrobial properties. This research could lead to the development of new antimicrobial agents, exploring the relationship between molecular structure and biological activity (El-Sonbati et al., 2016).

Tyrosine Kinase Inhibition

Research on fused tricyclic quinazoline analogues as ATP site inhibitors for the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) has been conducted. This is significant for the development of targeted cancer therapies, highlighting the potential of quinoline derivatives in medical applications (Rewcastle et al., 1996).

Catalytic Activity and Anticancer Agents

Another study explores the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity, including the gold(I) complex in the three-component preparation of 1,2-dihydroquinoline derivatives (Zeng et al., 2009). Additionally, the discovery of potent apoptosis inducers and anticancer agents with high blood-brain barrier penetration is a critical area of research, offering insights into the therapeutic potential of quinoline derivatives (Sirisoma et al., 2009).

Propiedades

IUPAC Name |

methyl 4-[4-(dimethylamino)anilino]-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13-5-10-17-16(11-13)18(12-19(22-17)20(24)25-4)21-14-6-8-15(9-7-14)23(2)3/h5-12H,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEGHWWCYVDSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)N(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

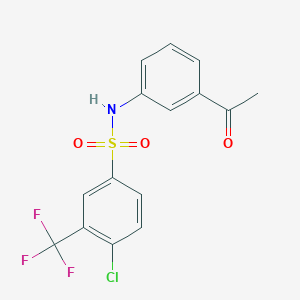

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2763308.png)

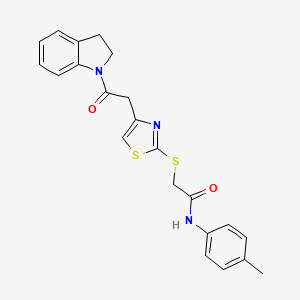

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2763310.png)

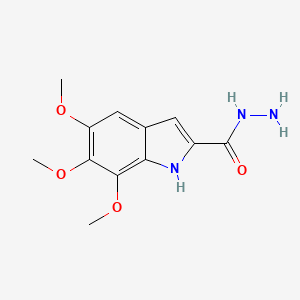

![N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2763311.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2763314.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2763320.png)

![2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2763323.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2763326.png)